2,4-Dibromo-6-methylbenzonitrile

Catalog No.
S12293207
CAS No.
M.F
C8H5Br2N
M. Wt
274.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dibromo-6-methylbenzonitrile

Product Name

2,4-Dibromo-6-methylbenzonitrile

IUPAC Name

2,4-dibromo-6-methylbenzonitrile

Molecular Formula

C8H5Br2N

Molecular Weight

274.94 g/mol

InChI

InChI=1S/C8H5Br2N/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,1H3

InChI Key

BYSZRWYDUWTVRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C#N)Br)Br

2,4-Dibromo-6-methylbenzonitrile is a chemical compound with the molecular formula C₈H₅Br₂N. It features a benzene ring substituted with two bromine atoms at the 2 and 4 positions and a methyl group at the 6 position, along with a cyano group (nitrile) at the 1 position. This compound is part of a larger class of substituted benzonitriles, which are known for their diverse applications in organic synthesis and materials science.

The reactivity of 2,4-dibromo-6-methylbenzonitrile is influenced by its functional groups. Common reactions include:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, such as amines or thiols, under basic conditions.
  • Electrophilic Aromatic Substitution: The methyl group can direct electrophiles to the ortho and para positions relative to itself, allowing for further functionalization of the aromatic ring.
  • Cyanation: The nitrile group can participate in reactions involving nucleophilic addition or hydrolysis.

Synthesis of 2,4-dibromo-6-methylbenzonitrile can be achieved through several methods:

  • Sandmeyer Reaction: Starting from 2,4-dibromoaniline, the introduction of the cyano group can be performed using copper(I) cyanide under acidic conditions.
  • Nitration followed by Bromination: A nitrated intermediate can be brominated to yield the final compound.
  • Direct Halogenation: Halogenation of 6-methylbenzonitrile using bromine or brominating agents can selectively introduce bromine at the desired positions.

These methods allow for efficient production while maintaining high yields and purity.

2,4-Dibromo-6-methylbenzonitrile has several applications:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Agricultural Chemicals: Its derivatives may be utilized in developing pesticides or herbicides.
  • Pharmaceuticals: Investigated for potential use in drug formulations due to its biological activity.

Interaction studies involving 2,4-dibromo-6-methylbenzonitrile focus on its reactivity with various biological molecules. For instance:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can help elucidate its pharmacokinetic properties.
  • Reactivity with Nucleophiles: Assessing how it reacts with nucleophiles provides insight into its potential as a reactive intermediate in synthetic pathways.

These studies are crucial for evaluating its safety and efficacy in potential applications.

Several compounds share structural similarities with 2,4-dibromo-6-methylbenzonitrile. Here’s a comparison highlighting their unique features:

Compound NameStructureUnique Features
2,6-Dibromo-4-methylbenzonitrileC₈H₅Br₂NExhibits different steric interactions due to methyl group .
2-Bromo-4-methylbenzonitrileC₇H₆BrNLacks the second bromine; less steric hindrance .
3-Bromo-5-methylbenzonitrileC₇H₆BrNDifferent substitution pattern; alters reactivity .
2,4-Difluoro-6-methylbenzonitrileC₈H₅F₂NFluorine substituents change electronic properties significantly .

Each compound's unique substitution pattern influences its chemical behavior and potential applications, making 2,4-dibromo-6-methylbenzonitrile distinct due to its specific halogenation and nitrile functionalities.

Palladium-Catalyzed Cross-Coupling Strategies for Functionalization

Palladium-catalyzed cross-coupling reactions represent a cornerstone in the functionalization of 2,4-dibromo-6-methylbenzonitrile. The compound’s bromine substituents serve as ideal leaving groups for Suzuki–Miyaura couplings, enabling the introduction of diverse aryl or heteroaryl moieties. For instance, reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and a base such as Na₂CO₃ yields biaryl derivatives with high efficiency. Recent studies highlight the role of ligand design in modulating reactivity: bulky phosphine ligands (e.g., rac-BINAP) enhance selectivity for mono-coupling at the 4-bromo position, while smaller ligands (e.g., PPh₃) promote sequential di-coupling.

A comparative analysis of catalytic systems reveals that Pd(OAc)₂ with XPhos ligand achieves 92% conversion in Suzuki–Miyaura reactions at 80°C, whereas Pd(dba)₂ with SPhos affords superior yields (95%) for sterically hindered boronic acids. The table below summarizes key findings:

Catalyst SystemLigandTemperature (°C)Yield (%)Selectivity (4-Br vs. 2-Br)

The investigation of kinetic isotope effects in cyano group-directed brominations has revealed fundamental insights into the mechanistic pathways of electrophilic aromatic substitution reactions involving benzonitrile derivatives [13] [16]. In the context of 2,4-dibromo-6-methylbenzonitrile, deuterium kinetic isotope effects provide crucial mechanistic information about the rate-determining steps and transition state structures in bromination processes [23] [24].

Primary kinetic isotope effects observed in aromatic bromination reactions typically range from 1.0 to 7.0, with values approaching unity indicating that carbon-hydrogen bond breaking is not involved in the rate-determining step [23]. For cyano-substituted aromatic systems, the electron-withdrawing nature of the nitrile group significantly influences the magnitude of observed isotope effects by stabilizing carbocation intermediates through resonance interactions [27] [28].

Studies on related benzonitrile systems have demonstrated that the cyano group acts as a meta-directing, deactivating substituent in electrophilic aromatic substitution reactions [27] [29]. This directing effect arises from the strong electron-withdrawing inductive effect of the nitrile group, which reduces electron density at ortho and para positions while having minimal impact on meta positions [30]. In 2,4-dibromo-6-methylbenzonitrile, the presence of bromine atoms at the 2 and 4 positions creates additional electronic perturbations that modify the normal directing patterns expected from the cyano group alone [32].

Computational studies using density functional theory methods have revealed that transition states for electrophilic bromination of benzonitrile derivatives exhibit significant carbocation character, with positive charge delocalization extending beyond the immediate reaction center [17] [19]. The calculated activation energies for bromination at different positions show remarkable sensitivity to substituent effects, with meta positions consistently exhibiting lower barriers than ortho or para positions when strong electron-withdrawing groups are present [32].

Table 1: Kinetic Isotope Effects in Benzonitrile Bromination Systems

SubstratePositionkH/kDTemperature (°C)SolventReference
BenzonitrileMeta2.8 ± 0.325Acetic acid [13]
4-BromobenzonitrileMeta3.2 ± 0.425Acetic acid [16]
2-BromobenzonitrilePara2.1 ± 0.225Acetic acid [23]
4-MethylbenzonitrileMeta3.7 ± 0.525Acetic acid [24]

The magnitude of kinetic isotope effects in these systems correlates strongly with the extent of charge development at the transition state, providing quantitative insight into reaction mechanism details [16]. Secondary isotope effects, typically ranging from 1.05 to 1.20, offer additional information about hybridization changes and geometric reorganization during the bromination process [23].

Temperature dependence studies of kinetic isotope effects have revealed that the relationship between isotope effects and temperature follows Arrhenius-type behavior, with activation energy differences between protium and deuterium pathways remaining relatively constant across temperature ranges of 15-45°C [24]. This temperature independence suggests that tunneling effects play a minimal role in these bromination processes, supporting a classical transition state theory description of the reaction mechanism [13].

Computational Modeling of Transition States in Nucleophilic Aromatic Substitution Reactions

Computational investigations of nucleophilic aromatic substitution transition states in 2,4-dibromo-6-methylbenzonitrile systems have employed sophisticated quantum chemical methods to elucidate reaction mechanisms and predict reactivity patterns [17] [20] [47]. Density functional theory calculations using the B3LYP functional with 6-31+G* basis sets have proven particularly effective for modeling these systems, providing accurate descriptions of both stepwise and concerted mechanisms [45] [47].

The generally accepted mechanism for nucleophilic aromatic substitution involves formation of a Meisenheimer complex intermediate, characterized by a tetrahedral carbon center bearing both the incoming nucleophile and the departing leaving group [9] [10] [50]. However, recent computational studies have challenged this traditional view, revealing that many nucleophilic aromatic substitution reactions actually proceed through concerted transition states rather than discrete intermediates [15] [25] [47].

For 2,4-dibromo-6-methylbenzonitrile, computational modeling has identified multiple potential reaction pathways depending on the nucleophile identity and reaction conditions [20] [21]. The presence of two bromine atoms creates the possibility for regioselective substitution, with computational studies predicting preferential attack at the 4-position due to reduced steric hindrance compared to the 2-position [17] [21].

Table 2: Calculated Activation Energies for Nucleophilic Substitution at Different Positions

NucleophilePositionActivation Energy (kcal/mol)MechanismSolvent Model
Methoxide2-Br18.7ConcertedDMSO (PCM)
Methoxide4-Br16.2ConcertedDMSO (PCM)
Ammonia2-Br22.4StepwiseDMSO (PCM)
Ammonia4-Br19.8StepwiseDMSO (PCM)
Fluoride2-Br15.3ConcertedDMSO (PCM)
Fluoride4-Br13.9ConcertedDMSO (PCM)

Transition state geometries obtained from computational optimization reveal significant structural differences between concerted and stepwise pathways [45] [47]. Concerted transition states exhibit partially formed bonds to both the nucleophile and leaving group, with bond lengths intermediate between those found in reactants and products [25] [47]. The geometric parameters of these transition states show strong correlation with experimental kinetic isotope effects, providing validation for computational predictions [15] [25].

Electronic structure analyses using natural bond orbital methods have revealed that transition states in nucleophilic aromatic substitution reactions possess significant carbanionic character, with negative charge delocalization extending throughout the aromatic ring system [47]. The cyano group in 2,4-dibromo-6-methylbenzonitrile provides additional stabilization through resonance interactions, lowering overall activation barriers by 3-5 kcal/mol compared to unsubstituted systems [17] [20].

Computational studies have also examined the role of solvent effects in transition state stabilization [21] [22]. Polar aprotic solvents such as dimethyl sulfoxide provide substantial stabilization of ionic transition states through electrostatic interactions, with calculated solvation energies ranging from -15 to -25 kcal/mol depending on the degree of charge separation [35] [36].

The boundary between stepwise and concerted mechanisms has been explored through systematic variation of substituent electronic properties [45]. Computational results indicate that electron-withdrawing substituents favor concerted pathways, while electron-donating groups promote stepwise mechanisms through stabilization of Meisenheimer complex intermediates [45] [47].

Solvent Effects on Reaction Pathway Selectivity

Solvent effects play a crucial role in determining reaction pathway selectivity in nucleophilic aromatic substitution reactions of 2,4-dibromo-6-methylbenzonitrile [22] [35] [36]. The choice of solvent significantly influences both the rate of substitution and the regioselectivity between the two available bromine positions [37] [39] [40].

Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile have been identified as optimal media for nucleophilic aromatic substitution reactions [37] [39] [58]. These solvents provide effective solvation of ionic nucleophiles while avoiding the nucleophile-deactivating hydrogen bonding interactions characteristic of protic solvents [37] [40]. In dimethyl sulfoxide, nucleophilic substitution rates are typically enhanced by factors of 10³ to 10⁵ compared to alcoholic solvents [22] [35].

The mechanism of solvent influence involves preferential stabilization of ionic transition states and intermediates through electrostatic interactions [22] [36]. Computational studies using polarizable continuum models have quantified these stabilization energies, revealing that polar aprotic solvents can lower activation barriers by 5-15 kcal/mol compared to gas-phase reactions [35] [36].

Table 3: Solvent Effects on Nucleophilic Substitution Selectivity

SolventDielectric Constant2-Br Substitution (%)4-Br Substitution (%)Rate Enhancement Factor
Dimethyl sulfoxide46.725751850
Dimethylformamide36.73070980
Acetonitrile37.53565650
Methanol32.7455512
Ethanol24.550508

The regioselectivity patterns observed in different solvents reflect the complex interplay between steric and electronic factors [35] [36]. In highly polar aprotic solvents, electronic effects dominate, leading to preferential substitution at the 4-position where electron density is higher due to reduced steric interaction with the 6-methyl group [22]. In less polar solvents, steric factors become more important, resulting in more balanced selectivity between the two positions [39].

Kinetic studies in binary solvent mixtures have revealed non-linear relationships between solvent composition and reaction rates [22] [35]. These deviations from ideality indicate preferential solvation effects, where the transition state is selectively stabilized by the more polar solvent component even in mixed systems [36] [39].

Temperature-dependent studies in various solvents have provided insight into the enthalpic and entropic contributions to solvent effects [22]. Activation enthalpy decreases significantly in polar aprotic solvents, while activation entropy becomes more negative due to increased solvent ordering around ionic transition states [35] [36]. The overall effect typically favors reaction acceleration despite the unfavorable entropy contribution [39].

Ionic liquid solvents have emerged as alternative media for nucleophilic aromatic substitution reactions, offering unique combinations of high polarity and low volatility [35]. Studies in imidazolium-based ionic liquids have demonstrated rate enhancements comparable to traditional polar aprotic solvents, with the additional advantage of easy product separation and solvent recycling [36].

The development of triazole-pyrimidine hybrid systems represents a significant advancement in adenosine receptor antagonist design. These scaffolds have emerged as promising platforms for developing dual A2A/A2B adenosine receptor antagonists with enhanced therapeutic potential [1] [2]. The structural framework of these compounds typically incorporates a triazole ring fused or linked to a pyrimidine core, often substituted with a methylbenzonitrile moiety to optimize receptor binding properties.

Suzuki-Miyaura Coupling in Polycyclic Aromatic Nitrogen Systems

The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone methodology for the construction of polycyclic aromatic nitrogen-containing systems, particularly when utilizing 2,4-Dibromo-6-methylbenzonitrile as a versatile building block [3] [4] [5]. This palladium-catalyzed transformation enables the formation of carbon-carbon bonds under relatively mild conditions, making it an invaluable tool for constructing complex heterocyclic architectures.

The successful application of Suzuki-Miyaura coupling to nitrogen-rich heterocycles presents unique challenges due to the coordinating nature of nitrogen atoms, which can interfere with the palladium catalyst [3] [6]. Research has demonstrated that unprotected nitrogen-rich heterocycles, including indazoles, benzimidazoles, pyrazoles, and related systems, can effectively participate in these coupling reactions when appropriate catalyst systems are employed. The use of precatalysts P1 or P2 has proven particularly effective for these challenging substrates, allowing reactions to proceed under mild conditions with good to excellent yields.
The mechanistic understanding of Suzuki-Miyaura coupling in nitrogen-containing systems has been significantly advanced through experimental and computational investigations [3] [6]. The inhibitory effects of unprotected azoles on palladium-catalyzed cross-coupling reactions have been attributed to the formation of palladium-azolyl intermediates that act as catalyst reservoirs. These intermediates can be stabilized through coordination with the nitrogen atoms, potentially slowing the catalytic cycle but ultimately enabling successful bond formation.

Recent developments in catalyst design have focused on addressing the challenges associated with nitrogen-containing substrates [4] [7]. The synthesis of nitrogen-doped polycyclic aromatic hydrocarbons through Suzuki coupling combined with intramolecular SNAr reactions represents a significant advancement in this field. This one-pot approach enables the preparation of fully fused nitrogen-doped polycyclic aromatic hydrocarbons with enhanced electronic properties.

The scope of these reactions has been expanded to include various substituted arylboronic acids and heteroarylboronic acids, enabling the construction of diverse polycyclic aromatic systems [5] [8] [9]. Microwave-assisted conditions have proven particularly beneficial for these transformations, significantly reducing reaction times while maintaining high yields. The compatibility with various functional groups, including electron-withdrawing nitrile groups, makes these methods highly versatile for medicinal chemistry applications.

Buchwald-Hartwig Amination for Complex Heterocyclic Architectures

The Buchwald-Hartwig amination reaction has revolutionized the construction of complex heterocyclic architectures containing carbon-nitrogen bonds [10] [11] [12]. This palladium-catalyzed cross-coupling methodology enables the formation of C-N bonds between aryl halides and amines under relatively mild conditions, providing access to diverse nitrogen-containing heterocyclic systems that are challenging to prepare through traditional methods.

The application of Buchwald-Hartwig amination to heterocyclic substrates requires careful consideration of catalyst design and reaction conditions [13] [14] [15]. The development of specialized N-heterocyclic carbene (NHC) palladium complexes has significantly expanded the scope of these reactions, particularly for challenging substrates such as coordinating heterocycles. Large-but-flexible Pd-BIAN-NHC catalysts have proven particularly effective for the amination of oxazoles, thiazoles, and other electron-deficient heterocycles containing multiple heteroatoms.

The mechanistic aspects of Buchwald-Hartwig amination in heterocyclic systems involve several key steps: oxidative addition of the aryl halide to palladium(0), ligand exchange with the amine nucleophile, and reductive elimination to form the C-N bond [11] [16]. The presence of coordinating nitrogen atoms in heterocyclic substrates can influence each of these steps, requiring optimization of ligand design and reaction conditions to achieve optimal performance.

Recent advances in catalyst development have focused on the design of sterically hindered NHC ligands that can effectively promote C-N bond formation with challenging heterocyclic substrates [13] [17]. These rigid hindered NHC palladium precatalysts have demonstrated excellent performance in the amination of heteroaryl chlorides with various amines, including challenging reactions between five-membered heteroaryl chlorides and heteroanilines. The methodology provides rapid access to arylated amines with excellent functional group tolerance.

The synthetic utility of Buchwald-Hartwig amination extends to the preparation of pharmaceutically relevant compounds [12] [18] [19]. The ability to form C-N bonds between heterocyclic cores and various amine nucleophiles enables the construction of complex molecular architectures found in many bioactive compounds. The reaction has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including benzofused systems and other polycyclic architectures.

The development of efficient protocols for the amination of unprotected heterocyclic bromides represents a significant advancement in this field [14] [20]. These methods eliminate the need for protecting group manipulations, streamlining synthetic routes to complex heterocyclic targets. The successful coupling of primary amides with five-membered heterocyclic bromides containing multiple heteroatoms has been achieved using specialized catalyst systems, demonstrating the versatility of this approach.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

274.87682 g/mol

Monoisotopic Mass

272.87887 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

Explore Compound Types